molecular formula C17H18FN3O5 B14097465 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Katalognummer: B14097465
Molekulargewicht: 363.34 g/mol
InChI-Schlüssel: MQFJFDMISFYWRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and induction of apoptosis .

Eigenschaften

Molekularformel

C17H18FN3O5

Molekulargewicht

363.34 g/mol

IUPAC-Name

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)

InChI-Schlüssel

MQFJFDMISFYWRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The preparation of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the fluorination of the nucleoside and the benzoylation of the cytidine derivative. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and DNA synthesis.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancer cells .

Vergleich Mit ähnlichen Verbindungen

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

    2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral properties.

    2’-Deoxy-2’-fluoro-2’-C-methyluridine: A related compound with similar antiviral activity.

These compounds share structural similarities but differ in their specific applications and mechanisms of action .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.